N-Chloro Ethyl ThioTEPA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

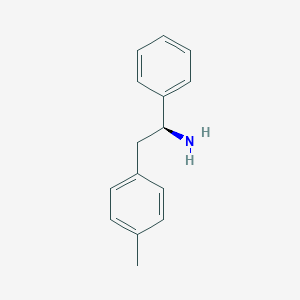

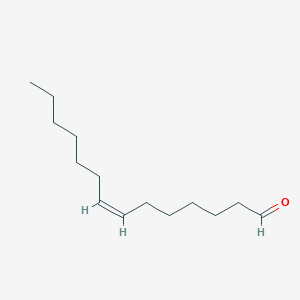

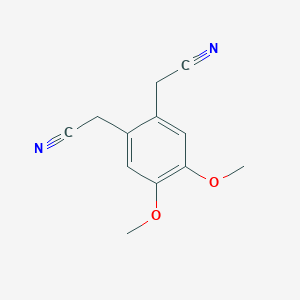

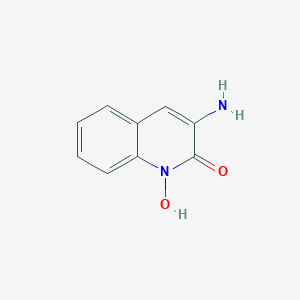

N-Chloro Ethyl ThioTEPA is a chemical compound used in cancer research . It is also known as P,P-Bis(1-aziridinyl)-N-(2-chloroethyl)-phosphinothioic Amide .

Molecular Structure Analysis

The molecular formula of N-Chloro Ethyl ThioTEPA is CHClNPS, and its molecular weight is 225.68 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

N-Chloro Ethyl ThioTEPA is a hygroscopic and moisture-sensitive compound . Its molecular formula is CHClNPS, and its molecular weight is 225.68 .Wissenschaftliche Forschungsanwendungen

Oncology Research

N-Chloro Ethyl ThioTEPA: is primarily utilized in oncology research due to its close relation to Thiotepa, a well-known alkylating agent used in cancer treatment. Researchers study the impurity’s interaction with DNA, particularly its role in the formation of DNA crosslinks, which is crucial for understanding the mechanisms of antitumor activity .

Analytical Method Development

This compound is instrumental in developing analytical methods for detecting and quantifying Thiotepa and its impurities. Such methods are essential for ensuring the quality and safety of pharmaceutical products containing Thiotepa .

Pharmacological Studies

In pharmacological research, “N-Chloro Ethyl ThioTEPA” serves as a reference standard for assessing the physicochemical stability and degradation of Thiotepa in various formulations. This is vital for determining appropriate storage conditions and shelf life .

Quality Control

“N-Chloro Ethyl ThioTEPA” is used in quality control processes to identify unknown impurities in Thiotepa formulations. It helps in maintaining the integrity of the drug by ensuring that any impurities present are within acceptable limits .

Genotoxicity Assessment

The impurity is also used in genotoxicity studies to evaluate the potential genotoxic risks associated with Thiotepa and its related compounds. This is a critical aspect of drug safety evaluation .

Stability Testing

Stability testing of Thiotepa, especially in infusion solutions, is another significant application. “N-Chloro Ethyl ThioTEPA” is used to understand the stability profile of Thiotepa under different environmental conditions, such as temperature variations .

Conditioning Treatment Research

In the field of conditioning treatment research, particularly for bone marrow transplantation, the stability of Thiotepa solutions is of paramount importance. “N-Chloro Ethyl ThioTEPA” aids in determining the optimal concentrations and diluents for Thiotepa infusion solutions .

Drug Manufacturing

During the commercial production of Thiotepa, “N-Chloro Ethyl ThioTEPA” is used for quality control and assurance. It ensures that the manufacturing process consistently produces a product that meets predefined criteria .

Safety and Hazards

Wirkmechanismus

Target of Action

Thiotepa Impurity 1, also known as N-Chloro Ethyl ThioTEPA, primarily targets DNA . The compound interacts with the DNA molecule, specifically with the guanine nucleobases . This interaction plays a crucial role in the compound’s mechanism of action.

Mode of Action

N-Chloro Ethyl ThioTEPA is an alkylating agent . It works by forming cross-links with DNA molecules . This cross-linking can occur through two different mechanisms . In the first mechanism, a ring-opening reaction is initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . These interactions result in changes to the DNA structure, preventing the DNA strands from uncoiling and separating, which is necessary for DNA replication .

Biochemical Pathways

The biochemical pathways affected by N-Chloro Ethyl ThioTEPA involve the alkylation of DNA . This alkylation can follow two pathways . In the first pathway, the compound forms cross-links with DNA molecules . In the second pathway, Thiotepa and Tepa act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine . These interactions disrupt the normal functioning of the DNA molecule, affecting its replication and transcription processes .

Pharmacokinetics

The pharmacokinetics of Thiotepa, the parent compound of N-Chloro Ethyl ThioTEPA, have been studied . Thiotepa is rapidly metabolized by cytochrome P450 to its major metabolite, Tepa . The clearance and biological half-life of Thiotepa were found to be similar between pediatric and adult patients . The volume of distribution of Thiotepa was lower for pediatric patients compared with adult patients due to the higher specific surface area of children . These properties impact the bioavailability of the compound and its subsequent therapeutic effects.

Result of Action

The primary result of N-Chloro Ethyl ThioTEPA’s action is the prevention of DNA replication . By cross-linking guanine nucleobases in DNA double-helix strands, the compound directly attacks DNA, making the strands unable to uncoil and separate . This inhibits DNA replication, leading to cell death . This mechanism of action is the basis for the compound’s use in cancer therapy.

Action Environment

The action, efficacy, and stability of N-Chloro Ethyl ThioTEPA can be influenced by environmental factors. For instance, the physicochemical stability of Thiotepa, the parent compound, is temperature-dependent . Thiotepa concentrates and infusion solutions should be stored at 2–8 °C due to temperature-dependent physicochemical stability, and for microbiological reasons . Furthermore, the compound’s action can be affected by the physiological environment, such as the presence of enzymes like cytochrome P450 that metabolize the compound .

Eigenschaften

IUPAC Name |

N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMMENRDBJHRMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(NCCCl)N2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiotepa Impurity 1 | |

CAS RN |

90877-51-3 |

Source

|

| Record name | P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)